molecular formula C23H29FO6 B1592770 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 7793-38-6

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No. B1592770
CAS RN: 7793-38-6
M. Wt: 420.5 g/mol
InChI Key: ZOCUOMKMBMEYQV-NEZUNNADSA-N
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Description

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, also known as Dexamethasone acetate, is a synthetic corticosteroid that is widely used in scientific research. It has potent anti-inflammatory and immunosuppressive properties, making it a valuable tool in the study of various diseases and conditions.

Mechanism Of Action

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation and migration of immune cells.

Biochemical And Physiological Effects

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate has a wide range of biochemical and physiological effects, including the regulation of glucose metabolism, the suppression of the immune system, and the inhibition of collagen synthesis. It also has potent anti-inflammatory effects, which make it useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate is its potent anti-inflammatory and immunosuppressive effects, which make it a valuable tool in the study of various diseases and conditions. However, its use can also have limitations, particularly in the context of in vivo experiments, where it can have systemic effects that may confound the interpretation of results.

Future Directions

There are several potential future directions for research involving 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate. One area of interest is the investigation of its effects on the microbiome and the gut-brain axis. Another potential direction is the development of more targeted glucocorticoid receptor agonists that have fewer side effects than 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate. Additionally, there is ongoing research into the use of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate in the treatment of COVID-19 and other viral infections.

Scientific Research Applications

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate is widely used in scientific research to study the mechanisms of various diseases and conditions, including inflammation, autoimmune disorders, and cancer. It is also used as a tool to investigate the effects of glucocorticoids on the immune system and other physiological processes.

properties

IUPAC Name

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCUOMKMBMEYQV-NEZUNNADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623411
Record name 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

CAS RN

7793-38-6
Record name 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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